Sardomozide dihydrochloride

Catalog No.
S548218
CAS No.
138794-73-7
M.F
C11H16Cl2N6
M. Wt
303.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sardomozide dihydrochloride

CAS Number

138794-73-7

Product Name

Sardomozide dihydrochloride

IUPAC Name

(1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide;dihydrochloride

Molecular Formula

C11H16Cl2N6

Molecular Weight

303.19 g/mol

InChI

InChI=1S/C11H14N6.2ClH/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15;;/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17);2*1H/b16-9+;;

InChI Key

UHEIPGJSFDAPIC-NENXIMLWSA-N

SMILES

Array

solubility

Soluble in water

Synonyms

4-AIAH, 4-amidinoindan-1-one 2'-amidinohydrazone, CGP 48664, CGP 48664A, CGP-48664, CGP-48664A, SAM 486A, SAM486A

Canonical SMILES

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl

Isomeric SMILES

C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N.Cl.Cl

The exact mass of the compound Sardomozide dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sardomozide dihydrochloride (CGP 48664) is a potent, second-generation inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a rate-limiting enzyme in the polyamine biosynthesis pathway essential for cell proliferation. Developed as a successor to first-generation inhibitors like methylglyoxal-bis(guanylhydrazone) (MGBG), Sardomozide offers significantly improved potency and target specificity. Provided as a dihydrochloride salt, this form ensures defined aqueous solubility, simplifying handling and formulation for both in vitro and in vivo research applications targeting dysregulated cell growth.

Substituting Sardomozide dihydrochloride with the first-generation SAMDC inhibitor, methylglyoxal-bis(guanylhydrazone) (MGBG), is inadvisable for reproducible, target-specific research. MGBG is significantly less potent and exhibits well-documented off-target mitochondrial toxicity, including inhibition of mitochondrial protein synthesis and Ca2+ fluxes, which can confound antiproliferative studies and introduce non-specific cellular stress. Sardomozide was specifically developed to provide potent SAMDC inhibition while displaying attenuated antimitochondrial activity, ensuring that observed effects are more directly attributable to the disruption of the polyamine pathway. Using MGBG introduces a critical experimental variable that complicates data interpretation and limits its utility in studies requiring precise mechanistic insights.

Superior Enzymatic Potency Over First-Generation Inhibitors

Sardomozide (CGP 48664) demonstrates nanomolar-level inhibition of S-adenosylmethionine decarboxylase (SAMDC), with a reported IC50 of 5 nM against the rat liver enzyme. This level of potency is a defining feature of its design as a second-generation inhibitor, representing a significant improvement over the first-generation compound MGBG, which is consistently described as less potent.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound Data5 nM (Sardomozide vs. Rat SAMDC)
Comparator Or BaselineMGBG (consistently reported as less potent)
Quantified DifferenceOrders of magnitude greater potency than first-generation alternatives.
ConditionsIn vitro enzymatic assay against S-adenosylmethionine decarboxylase.

The high potency allows for the use of lower concentrations in experiments, reducing the risk of off-target effects and providing a clearer, more specific biological response.

High Target Specificity: Attenuated Mitochondrial Off-Target Effects Compared to MGBG

A critical procurement differentiator for Sardomozide is its improved safety profile relative to MGBG. In contrast to MGBG, Sardomozide displays attenuated antimitochondrial activity, showing no effect on pyruvate oxidation or mitochondrial DNA levels at concentrations that effectively inhibit cell proliferation. Furthermore, Sardomozide shows high selectivity for SAMDC (IC50 = 5 nM) over other enzymes like diamine oxidase (IC50 = 4 µM), a selectivity factor of ~800-fold.

Evidence DimensionMitochondrial Activity
Target Compound DataNo effect on pyruvate oxidation or mitochondrial DNA at antiproliferative concentrations.
Comparator Or BaselineMGBG (known to be a primary mitochondrial target, inhibiting mitochondrial protein synthesis and function).
Quantified DifferenceQualitatively demonstrates a superior on-target profile by avoiding the key liability of the predecessor compound.
ConditionsL1210 cells treated under conditions that inhibit cell proliferation.

This selectivity ensures that experimental outcomes are due to specific SAMDC inhibition, not confounding mitochondrial toxicity, leading to more reliable and interpretable data.

Demonstrated In Vivo Antitumor Activity in Xenograft Models

Sardomozide has demonstrated potent antitumor activity in multiple in vivo models, a critical validation for a compound intended for antiproliferative research. It has shown efficacy against syngeneic tumors (B16 melanoma and Lewis lung carcinoma) and human tumor xenografts on nude mice, including T-24 bladder carcinoma and SK MEL-24 melanoma. This performance in a whole-animal system confirms its bioavailability and activity at the organism level, a crucial data point for justifying its procurement for in vivo studies.

Evidence DimensionIn Vivo Antitumor Efficacy
Target Compound DataEffective in reducing tumor growth in multiple murine and human xenograft models.
Comparator Or BaselineBaseline (untreated control groups in the same studies).
Quantified DifferenceStatistically significant reduction in tumor growth.
ConditionsSyngeneic and nude mouse human tumor xenograft models.

This provides confidence that the compound is not just active in vitro but is also effective and tolerated in a complex biological system, making it a viable tool for preclinical research.

Processability Advantage: Confirmed Aqueous Solubility for Simplified Formulation

The dihydrochloride salt form of Sardomozide provides a distinct handling and processability advantage. Technical datasheets confirm its solubility in water at 3.85 mg/mL (12.70 mM) and up to 8 mg/mL, facilitating the straightforward preparation of aqueous stock solutions for cell culture and other assays without requiring high concentrations of organic solvents like DMSO.

Evidence DimensionAqueous Solubility
Target Compound Data3.85-8 mg/mL in H2O
Comparator Or BaselineFree bases or other salts which may have lower aqueous solubility.
Quantified DifferenceProvides a defined, usable aqueous solubility in the millimolar range.
ConditionsSolubility testing in H2O, may require warming or sonication.

This simplifies experimental setup, reduces the confounding effects of solvents on cells, and improves reproducibility, making it a more practical choice for a wide range of laboratory workflows.

High-Potency Antiproliferative Studies in Cancer Cell Lines

For researchers requiring potent, dose-dependent growth inhibition across a range of cancer cell types, Sardomozide is a primary choice. Its nanomolar enzymatic potency and sub-micromolar IC50 values in cell growth assays (0.1-3 µM) allow for effective pathway inhibition at concentrations that minimize off-target risks seen with less potent, first-generation alternatives.

Mechanistic Studies Requiring Specific SAMDC Inhibition without Mitochondrial Interference

When the research goal is to isolate the effects of polyamine depletion from other cellular stress pathways, Sardomozide is the appropriate tool. Its development specifically addressed the mitochondrial toxicity of MGBG, enabling clearer conclusions about the role of SAMDC in cell cycle progression, apoptosis, and metabolism.

In Vivo Evaluation of SAMDC Inhibition in Preclinical Antitumor Models

For preclinical studies aiming to validate SAMDC as a therapeutic target, Sardomozide is a proven in vivo tool. Its demonstrated efficacy in reducing tumor growth in multiple xenograft models confirms its suitability for studies requiring a systemically administered, well-tolerated, and effective SAMDC inhibitor.

Aqueous-Based Assays and High-Throughput Screens

The confirmed aqueous solubility of the dihydrochloride salt makes Sardomozide well-suited for automated screening platforms and sensitive cell-based assays where minimizing organic solvent concentration is critical. This processability advantage simplifies formulation and improves the reliability of results.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

6

Exact Mass

302.0813499 Da

Monoisotopic Mass

302.0813499 Da

Heavy Atom Count

19

Appearance

White to off white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OEH39O5H7C

MeSH Pharmacological Classification

Antineoplastic Agents

Wikipedia

Sardomozide dihydrochloride

Dates

Last modified: 08-15-2023
1: Koomoa DL, Borsics T, Feith DJ, Coleman CC, Wallick CJ, Gamper I, Pegg AE, Bachmann AS. Inhibition of S-adenosylmethionine decarboxylase by inhibitor SAM486A connects polyamine metabolism with p53-Mdm2-Akt/protein kinase B regulation and apoptosis in neuroblastoma. Mol Cancer Ther. 2009 Jul;8(7):2067-75. doi: 10.1158/1535-7163.MCT-08-1217. Epub 2009 Jul 7. PubMed PMID: 19584241; PubMed Central PMCID: PMC2731875.
2: Millward MJ, Joshua A, Kefford R, Aamdal S, Thomson D, Hersey P, Toner G, Lynch K. Multi-centre Phase II trial of the polyamine synthesis inhibitor SAM486A (CGP48664) in patients with metastatic melanoma. Invest New Drugs. 2005 Jun;23(3):253-6. PubMed PMID: 15868382.
3: Hu X, Washington S, Verderame MF, Demers LM, Mauger D, Manni A. Biological activity of the S-adenosylmethionine decarboxylase inhibitor SAM486A in human breast cancer cells in vitro and in vivo. Int J Oncol. 2004 Dec;25(6):1831-8. PubMed PMID: 15547724.
4: van Zuylen L, Bridgewater J, Sparreboom A, Eskens FA, de Bruijn P, Sklenar I, Planting AS, Choi L, Bootle D, Mueller C, Ledermann JA, Verweij J. Phase I and pharmacokinetic study of the polyamine synthesis inhibitor SAM486A in combination with 5-fluorouracil/leucovorin in metastatic colorectal cancer. Clin Cancer Res. 2004 Mar 15;10(6):1949-55. PubMed PMID: 15041711.
5: Pless M, Belhadj K, Menssen HD, Kern W, Coiffier B, Wolf J, Herrmann R, Thiel E, Bootle D, Sklenar I, Müller C, Choi L, Porter C, Capdeville R. Clinical efficacy, tolerability, and safety of SAM486A, a novel polyamine biosynthesis inhibitor, in patients with relapsed or refractory non-Hodgkin's lymphoma: results from a phase II multicenter study. Clin Cancer Res. 2004 Feb 15;10(4):1299-305. PubMed PMID: 14977828.
6: Siu LL, Rowinsky EK, Hammond LA, Weiss GR, Hidalgo M, Clark GM, Moczygemba J, Choi L, Linnartz R, Barbet NC, Sklenar IT, Capdeville R, Gan G, Porter CW, Von Hoff DD, Eckhardt SG. A phase I and pharmacokinetic study of SAM486A, a novel polyamine biosynthesis inhibitor, administered on a daily-times-five every-three-week schedule in patients with Advanced solid malignancies. Clin Cancer Res. 2002 Jul;8(7):2157-66. PubMed PMID: 12114416.
7: Kern W, Schleyer E, Bergmann M, Gschaidmeier H, Ehninger G, Hiddemann W, Braess J. Detection and separation of the S-adenosylmethionine-decarboxylase inhibitor SAM486A in human plasma and urine by reversed-phase ion-pairing high-performance liquid chromatography. J Pharmacol Toxicol Methods. 2001 May-Jun;45(3):175-80. PubMed PMID: 11755379.
8: Paridaens R, Uges DR, Barbet N, Choi L, Seeghers M, van der Graaf WT, Groen HJ, Dumez H, Buuren IV, Muskiet F, Capdeville R, Oosterom AT, de Vries EG. A phase I study of a new polyamine biosynthesis inhibitor, SAM486A, in cancer patients with solid tumours. Br J Cancer. 2000 Sep;83(5):594-601. PubMed PMID: 10944598; PubMed Central PMCID: PMC2363502.
9: Zhou H, Choi L, Lau H, Bruntsch U, Vries EE, Eckhardt G, Oosterom AT, Verweij J, Schran H, Barbet N, Linnartz R, Capdeville R. Population pharmacokinetics/toxicodynamics (PK/TD) relationship of SAM486A in phase I studies in patients with advanced cancers. J Clin Pharmacol. 2000 Mar;40(3):275-83. PubMed PMID: 10709156.

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